7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine
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Overview
Description
7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound is characterized by the presence of a bromine atom at the 7-position, a chlorine atom at the 2-position of the phenyl ring, and a methoxy group at the 2-position of the dihydro-1,4-benzodiazepine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine involves several steps. One common method includes the alkylation of 7-bromo-5-(2-chlorophenyl)-3-hydroxy-1,2-dihydro-3H-1,4-benzodiazepin-2-one with alkyl tosylates . The reaction conditions vary depending on the specific alkylating agent used. For instance, methyl tosylate leads to the formation of the 3-hydroxy derivative, while hexyl tosylate results in the formation of the dione .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are limited.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include alkyl tosylates, thionyl chloride, and various solvents like chloroform . The reaction conditions, such as temperature and pH, are crucial in determining the outcome of the reactions.
Major Products Formed
The major products formed from the reactions of this compound include various alkylated derivatives and diones .
Scientific Research Applications
7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine has several scientific research applications:
Pharmacology: It is studied for its potential anxiolytic, anticonvulsant, and sedative-hypnotic properties.
Neuroscience: Research focuses on its effects on the central nervous system and its interaction with GABA receptors.
Medicinal Chemistry: The compound is used as a lead compound for the development of new benzodiazepine derivatives with improved therapeutic profiles.
Mechanism of Action
The mechanism of action of 7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine involves its interaction with the GABA_A receptors in the brain . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The molecular targets include the α2 and α3 subunits of the GABA_A receptor subtype .
Comparison with Similar Compounds
Similar Compounds
Phenazepam: 7-bromo-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-one.
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Shares structural similarities and is used for similar therapeutic purposes.
Uniqueness
7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine is unique due to its specific substitution pattern, which may result in distinct pharmacological properties compared to other benzodiazepines. Its methoxy group at the 2-position and the combination of bromine and chlorine atoms contribute to its unique chemical behavior and potential therapeutic applications .
Properties
CAS No. |
91625-76-2 |
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Molecular Formula |
C16H14BrClN2O |
Molecular Weight |
365.65 g/mol |
IUPAC Name |
7-bromo-5-(2-chlorophenyl)-2-methoxy-2,3-dihydro-1H-1,4-benzodiazepine |
InChI |
InChI=1S/C16H14BrClN2O/c1-21-15-9-19-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)20-15/h2-8,15,20H,9H2,1H3 |
InChI Key |
STLXOXTUOQNJGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CN=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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